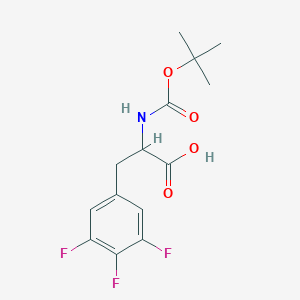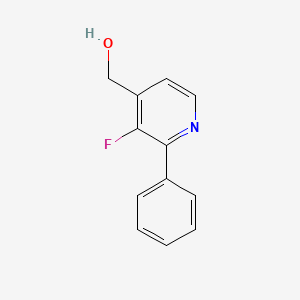
2,5-Diamino-5-oxopentanoate;neodymium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-5-oxopentanoate: is an organic compound with the chemical formula C5H9N2O3 . It belongs to the class of amino acids and plays essential roles in various biological processes. Let’s explore further.
Preparation Methods
Synthetic Routes::
Michael Addition Reaction:
Other Routes:
- Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient processes in the future.
Chemical Reactions Analysis
2,5-Diamino-5-oxopentanoate: can undergo various reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which 2,5-Diamino-5-oxopentanoate exerts its effects remains an active area of study.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C15H27N6NdO9 |
|---|---|
Molecular Weight |
579.65 g/mol |
IUPAC Name |
2,5-diamino-5-oxopentanoate;neodymium(3+) |
InChI |
InChI=1S/3C5H10N2O3.Nd/c3*6-3(5(9)10)1-2-4(7)8;/h3*3H,1-2,6H2,(H2,7,8)(H,9,10);/q;;;+3/p-3 |
InChI Key |
UVPMXSDWMHFVOT-UHFFFAOYSA-K |
Canonical SMILES |
C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)




![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)


![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)





